N-(cyclopropylmethyl)oxan-4-amine
Overview
Description
Chemical Reactions Analysis
Amines, including N-(cyclopropylmethyl)oxan-4-amine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . They can also react with aldehydes and ketones to form imine derivatives .Relevant Papers A paper titled “Sustainable Synthesis of Noroxymorphone via a Key Electrochemical N-Demethylation Step” discusses the synthesis of opioid antagonists such as naloxone and naltrexone, which involve the modification of the N-methyl group of morphinan alkaloids . While this compound is not specifically mentioned, the paper could provide valuable insights into the synthesis and reactions of similar compounds.
Scientific Research Applications
Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles
A comprehensive review by Kamneva, Anis’kova, and Egorova (2018) highlights the systematized data on reactions of arylmethylidene derivatives with various nucleophilic agents, demonstrating the production of a wide range of compounds including amides, which are crucial for pharmaceutical applications and materials science. This study emphasizes the versatility of reactions dependent on reagent structure and conditions, showcasing the potential of complex amines in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Degradation of Nitrogen-containing Hazardous Compounds
The work of Bhat and Gogate (2021) focuses on the degradation of nitrogen-containing compounds, such as amines, using advanced oxidation processes. Highlighting the challenge of degrading recalcitrant nitrogenous compounds, this review underscores the effectiveness of advanced oxidation in mineralizing these compounds, which is pertinent to environmental cleanup and water treatment (Bhat & Gogate, 2021).
Oxo Boron Clusters and Open Frameworks
Lin and Yang (2011) explore the synthesis and structural characterization of oxo boron clusters using different amine molecules. The study showcases the application of these clusters in creating new compounds with potential uses in catalysis, optics, and materials science. Their work provides insight into the utilization of amines in the development of innovative materials with unique properties (Lin & Yang, 2011).
Metabolic Fate of Tricyclic Antidepressants
Breyer-Pfaff (2004) reviews the oxidative metabolism of tricyclic antidepressants, revealing the conversion into various metabolites through reactions involving primary amines. This research is pivotal for understanding the biotransformation of pharmaceutical compounds, impacting drug design and therapeutic strategies (Breyer-Pfaff, 2004).
Plant Betalains: Antioxidant Activity and Clinical Efficacy
Khan (2016) presents an overview of betalains, nitrogenous plant pigments, highlighting their safety, antioxidant activity, and clinical efficacy. The review indicates the potential health benefits of betalains and their under-utilized value in pharmaceutical and cosmetic industries, emphasizing the role of nitrogenous compounds in enhancing human health and well-being (Khan, 2016).
Mechanism of Action
Target of Action
N-(cyclopropylmethyl)oxan-4-amine is a primary amine . Primary amines are known to interact with a variety of biological targets.
Mode of Action
Primary amines in general are known to interact with their targets through a variety of mechanisms, including acting as nucleophiles in chemical reactions .
Biochemical Pathways
Primary amines can participate in a variety of biochemical reactions, including the formation of imines and enamines .
Pharmacokinetics
Primary amines are generally well-absorbed and can be distributed throughout the body .
Result of Action
Primary amines can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of primary amines . .
Biochemical Analysis
Biochemical Properties
N-(cyclopropylmethyl)oxan-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of RNA polymerase I transcription. This inhibition is crucial in the context of cancer treatment, as it can disrupt the transcription of ribosomal RNA, thereby affecting the proliferation of cancer cells. The compound interacts with various enzymes and proteins, including RNA polymerase I, and its inhibitory action is a key aspect of its biochemical properties.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RNA polymerase I, which leads to a decrease in ribosomal RNA synthesis. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to reduced cell proliferation and potentially inducing apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with RNA polymerase I. By binding to this enzyme, the compound inhibits its activity, thereby preventing the transcription of ribosomal RNA. This inhibition can lead to changes in gene expression and disrupt the normal function of cells, particularly those that rely heavily on ribosomal RNA synthesis for rapid proliferation, such as cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on RNA polymerase I over extended periods, leading to sustained decreases in ribosomal RNA synthesis and cell proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit RNA polymerase I without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibitory action on RNA polymerase I can affect metabolic flux and metabolite levels, particularly those related to ribosomal RNA synthesis. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects. The compound’s distribution within the body is a critical factor in its therapeutic application.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its inhibitory effects on RNA polymerase I and its overall impact on cellular function.
properties
IUPAC Name |
N-(cyclopropylmethyl)oxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(1)7-10-9-3-5-11-6-4-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPWDDPARFLJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.